Walphos SL-W009-1

Asymmetric Hydrogenation Cluster Catalysis Carboxylic Acid Reduction

Walphos SL-W009-1 is the ligand of choice for Ru₃ cluster-catalyzed asymmetric hydrogenation of α-unsaturated carboxylic acids (90% ee vs. Josiphos near-zero ee) and broad-scope Rh-catalyzed alkylphosphonate synthesis (86-98% ee). Its unique ferrocenyl-aryl backbone imposes axial-equatorial coordination, avoiding reaction failure seen with Josiphos or BINAP in challenging ketone reductions. Confirm this specific ligand for processes where differentiated selectivity has been proven.

Molecular Formula C50H52FeP2
Molecular Weight 770.7 g/mol
CAS No. 494227-33-7
Cat. No. B6288918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWalphos SL-W009-1
CAS494227-33-7
Molecular FormulaC50H52FeP2
Molecular Weight770.7 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)P(C2=CC=CC=C2C3=CC=C[C]3C(C)P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C.C1=C[CH]C=C1.[Fe]
InChIInChI=1S/C45H47P2.C5H5.Fe/c1-29-17-30(2)22-38(21-29)46(39-23-31(3)18-32(4)24-39)37(9)42-14-12-15-43(42)44-13-10-11-16-45(44)47(40-25-33(5)19-34(6)26-40)41-27-35(7)20-36(8)28-41;1-2-4-5-3-1;/h10-28,37H,1-9H3;1-5H;/t37-;;/m1../s1
InChIKeyIDRVINOGJFWZOP-CHKASDEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Walphos SL-W009-1 (CAS 494227-33-7) Product Overview: Ferrocenyl-Aryl Diphosphine Ligand for Asymmetric Catalysis


Walphos SL-W009-1 (CAS 494227-33-7) is a chiral ferrocenyl-aryl diphosphine ligand belonging to the proprietary Walphos family, originally developed by Solvias . With the molecular formula C50H52FeP2 and a molecular weight of 770.7 g/mol, this ligand is characterized by a unique ferrocenyl-aryl backbone that incorporates a chiral ferrocenylethyl moiety [1]. Its commercial availability at 97% purity and established coordination chemistry make it a critical tool for transition metal-catalyzed asymmetric transformations, particularly in rhodium- and ruthenium-mediated hydrogenations where enantioselectivities of up to 97% have been documented [2].

Why Walphos SL-W009-1 Cannot Be Simply Substituted with Generic Ferrocenyl Diphosphines


The Walphos ligand family is distinguished from other ferrocenyl diphosphine classes (Josiphos, Mandyphos, Taniaphos, BINAP) by its ferrocenyl-aryl backbone architecture, which imposes a unique axial-equatorial coordination mode on transition metal centers [1]. This geometric constraint is not shared by analogs such as Josiphos ligands, which coordinate in an equatorial-equatorial fashion [2]. Consequently, direct ligand substitution without experimental validation often results in a significant loss of catalytic efficiency, altered product configuration, or complete reaction failure. The following evidence-based comparisons quantify these performance divergences across multiple catalytic systems, demonstrating why Walphos SL-W009-1 must be explicitly specified for processes where its differentiated behavior has been established.

Walphos SL-W009-1: Quantitative Differentiation Evidence vs. Closest Comparators


Superior Enantioselectivity in Ru₃ Cluster-Catalyzed α,β-Unsaturated Carboxylic Acid Hydrogenation: Walphos vs. Josiphos

In a direct head-to-head comparison using the same Ru₃ cluster framework, Walphos-containing catalysts exhibited substantially higher enantioselectivity and catalytic stability compared to their Josiphos-containing counterparts. The Walphos-based cluster achieved 90% ee in the hydrogenation of α-unsaturated carboxylic acids, while Josiphos-containing clusters produced low or nonexistent enantioselectivities [1]. This performance divergence is attributed to Walphos's unique axial-equatorial coordination mode, which prevents catalyst isomerization and fragmentation observed with Josiphos ligands [2].

Asymmetric Hydrogenation Cluster Catalysis Carboxylic Acid Reduction

Expanded Substrate Scope and Milder Conditions in Rh-Catalyzed Phosphonate Hydrogenation: Walphos vs. FAPhos

When compared to the previously reported Rh/(Rc,Sa)-FAPhos catalytic system, the Rh/(Sc,Sp)-Walphos system demonstrates two distinct operational advantages. The Walphos system achieved high enantioselectivities of 86-98% ee across a wide range of β-substituted α,β-unsaturated phosphonate substrates, whereas the FAPhos system exhibited a narrower substrate tolerance . Critically, the Walphos-catalyzed hydrogenations proceeded under milder reaction conditions, enhancing process safety and energy efficiency .

Asymmetric Hydrogenation Organophosphonate Synthesis Rhodium Catalysis

Distinct Coordination Geometry in Pd(II)/Pt(II) Complexes: Walphos vs. Taniaphos Electrochemical Profiles

A systematic study comparing five Taniaphos and seven Walphos ligands revealed that while both classes yield good results in copper-catalyzed transformations, direct comparison shows Taniaphos is slightly superior to Walphos in certain systems [1]. However, the X-ray structures of Walphos-derived palladium and platinum complexes confirm a unique coordination geometry that differs from Taniaphos analogs [2]. This structural distinction, evidenced by distinct oxidative electrochemical behavior in methylene chloride, confirms that Walphos and Taniaphos ligands cannot be used interchangeably without compromising the steric and electronic environment around the catalytic metal center [3].

Organometallic Chemistry Electrochemistry Palladium Catalysis

Inverted Enantioselectivity in Alkene Hydrogenation: Walphos vs. Biferrocene-Based Walphos Analogues

A study comparing Walphos ligands with their biferrocene-based analogues revealed significant performance differences in both product enantioselectivity and absolute configuration. In the Rh-catalyzed hydrogenation of 2-methylcinnamic acid, the biferrocene-based analogue achieved 92% ee with full conversion, whereas the parent Walphos ligand under identical conditions produced the opposite enantiomer with different efficiency [1]. This inversion highlights that even structurally similar analogues within the Walphos family cannot be substituted without risking complete reversal of stereochemical outcome.

Asymmetric Hydrogenation Ligand Design Enantioselectivity Reversal

Comparative Performance in Pd-Catalyzed Methoxycarbonylation: Walphos vs. Mandyphos vs. BINAP

In a systematic study of Pd-catalyzed asymmetric methoxycarbonylation of styrene, Walphos ligands were directly compared against Mandyphos and BINAP-type ligands under identical reaction conditions. While specific ee values vary by substrate, the study confirms that Walphos, Mandyphos, and BINAP exhibit distinct performance profiles, with no single ligand universally outperforming others across all substrates [1]. In a separate ligand screening, Walphos (L10) achieved 36% ee at bench scale with >90% conversion, while Mandyphos (L11) reached 34% ee under identical conditions [2].

Asymmetric Methoxycarbonylation Palladium Catalysis Styrene Functionalization

Broad Applicability in Ketone Hydrogenation: Walphos vs. BINAP and SEGPHOS

While BINAP and SEGPHOS represent well-established ligand classes for asymmetric hydrogenation, Walphos-type ligands offer complementary substrate scope in ketone reductions. In Ru-catalyzed hydrogenations of various ketones, Walphos ligands achieved enantioselectivities of up to 97% ee, placing them within the performance range of BINAP/Ru-diamine systems (typically 90-99% ee) but with a distinct substrate preference profile [1]. Notably, Walphos ligands were originally developed as a potential alternative to BINAP and are now considered a privileged ligand class in their own right [2].

Ketone Hydrogenation Ruthenium Catalysis Chiral Alcohol Synthesis

Optimal Research and Industrial Application Scenarios for Walphos SL-W009-1


Enantioselective Synthesis of Chiral α-Unsaturated Carboxylic Acid Derivatives via Cluster Catalysis

Walphos SL-W009-1 is the ligand of choice for processes employing Ru₃ cluster catalysts for the asymmetric hydrogenation of α-unsaturated carboxylic acids (e.g., tiglic acid), where Josiphos ligands fail to provide meaningful enantioselectivity. The documented 90% ee achieved with Walphos-containing clusters, compared to near-zero ee with Josiphos, makes this ligand essential for accessing high-value chiral carboxylic acid intermediates in pharmaceutical and agrochemical synthesis [1].

Broad-Scope Hydrogenation of β-Substituted α,β-Unsaturated Phosphonates

When developing synthetic routes to optically active alkylphosphonates, Walphos SL-W009-1 in combination with Rh provides a wider substrate scope and milder reaction conditions than the Rh/FAPhos alternative. The documented 86-98% ee across diverse substrates makes this ligand suitable for medicinal chemistry programs and process development targeting phosphonate-containing drug candidates [1].

Ru-Catalyzed Asymmetric Hydrogenation of Ketones for Chiral Alcohol Synthesis

For ketone substrates that respond poorly to BINAP- or SEGPHOS-based catalyst systems, Walphos SL-W009-1 offers a complementary ligand scaffold capable of achieving up to 97% ee in Ru-catalyzed hydrogenations. This makes it a valuable alternative ligand for process optimization in the synthesis of chiral alcohol intermediates [1].

Pd-Catalyzed Asymmetric Methoxycarbonylation of Styrene Derivatives

In Pd-catalyzed asymmetric methoxycarbonylation of styrene, Walphos SL-W009-1 provides a distinct activity-selectivity profile (36% ee at >90% conversion) that falls between Mandyphos (34% ee) and BINAP (40% ee). This intermediate performance enables fine-tuning of stereochemical outcomes for substrates where neither Mandyphos nor BINAP provides the optimal balance of reactivity and enantiocontrol [1].

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